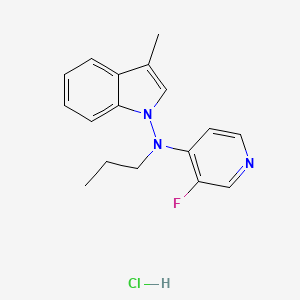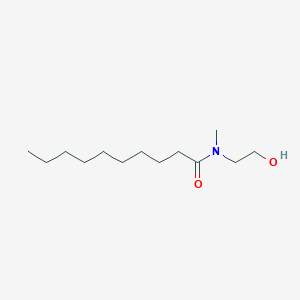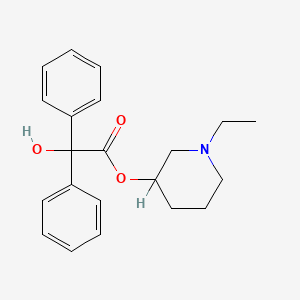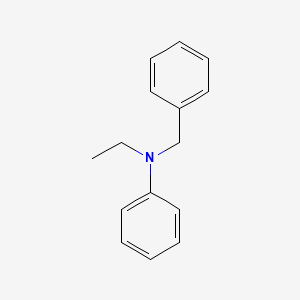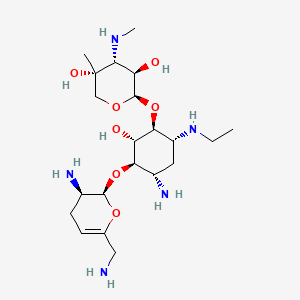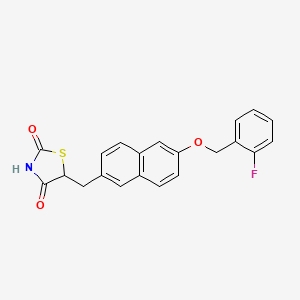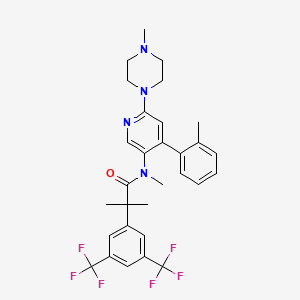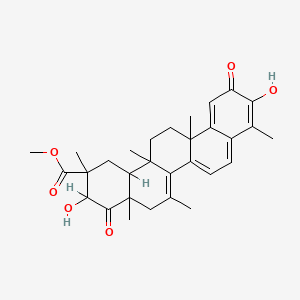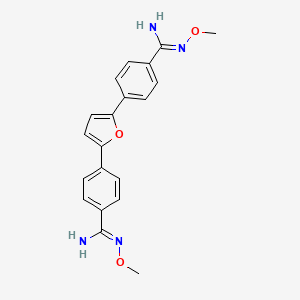
帕弗拉米丁
描述
Pafuramidine, also known as DB289, is an experimental drug formulated as the maleic acid salt pafuramidine maleate . It was given orphan drug status by the US Food and Drug Administration for the treatment of pneumocystis pneumonia (PCP) in patients with HIV/AIDS in 2006 . Preliminary clinical trials indicated that pafuramidine was effective against pneumocystis pneumonia and had the potential for fewer side effects than the standard treatment with trimethoprim/sulfamethoxazole (TMP-SMX) .
Molecular Structure Analysis
Pafuramidine has a molecular formula of C20H20N4O3 . Its structure includes a furan ring flanked by two phenyl rings, each of which is substituted with an amidine group .
Chemical Reactions Analysis
Pafuramidine is a prodrug and undergoes biotransformation in the body. CYP4F enzymes, including CYP4F2 and CYP4F3B, have been identified as the major enzymes catalyzing the initial oxidative O-demethylation of Pafuramidine .
科学研究应用
帕弗拉米丁:科学研究应用的全面分析
1. 人非洲锥虫病 (HAT) 的治疗 帕弗拉米丁,也称为 DB289,正在研究其治疗人非洲锥虫病 (HAT) 的疗效,通常称为昏睡病。 它是一种 DB75 (呋喃胺丁) 的前药,在体外和动物模型中对非洲锥虫表现出良好的活性 . 临床试验将其有效性与彭塔米丁进行了比较,彭塔米丁是目前 HAT 治疗的第一阶段标准,结果显示治愈率相似 .
预防性抗疟活性: 研究还探索了帕弗拉米丁作为预防性抗疟药物的潜力。 一项涉及健康志愿者的研究在受控环境中评估了单剂口服帕弗拉米丁的抗疟活性,表明其有潜力预防疟疾感染 .
安全特性评估: 帕弗拉米丁的安全性和耐受性是其研究应用的关键方面。 已经进行了研究以评估其与其他治疗方法相比的安全特性,这对其未来在临床环境中的潜在应用至关重要 .
口服给药优势: 帕弗拉米丁的一个重要优势是其口服生物利用度,与彭塔米丁等肌内注射相比,口服给药途径更加方便。 这可以提高患者依从性,并使偏远地区患者更容易获得治疗 .
剂量优化: 确定不同治疗方法的最佳帕弗拉米丁剂量是另一个研究重点。 研究旨在确定对患有各种疾病(如 HAT)的患者以及作为预防疟疾的药物,以最少的副作用获得最有效的剂量 .
比较研究: 比较研究对于将帕弗拉米丁与现有治疗方法进行比较至关重要。 比较帕弗拉米丁与马来酸彭塔米丁的研究提供了有关其相对疗效和安全的见解,为未来的治疗方案提供指导 .
作用机制
Target of Action
Pafuramidine, also known as DB289, is an experimental prodrug of furamidine . It is primarily targeted towards the treatment of pneumocystis pneumonia (PCP) and has been granted orphan drug status by the US Food and Drug Administration for PCP in patients with HIV/AIDS . It has also been investigated for use in the treatment of trypanosomiasis, malaria, and other infectious and parasitic diseases .
Mode of Action
As a prodrug, Pafuramidine is metabolized into its active form, furamidine, which is believed to interact with its targets to exert its therapeutic effects . .
Pharmacokinetics
As a prodrug, Pafuramidine is expected to be metabolized into its active form, furamidine, upon administration .
Result of Action
Preliminary clinical trials have indicated that Pafuramidine is effective against pneumocystis pneumonia and has the potential for fewer side effects than the standard treatment with trimethoprim/sulfamethoxazole (TMP-SMX) . .
生化分析
Biochemical Properties
Pafuramidine plays a significant role in biochemical reactions, particularly as an antiparasitic agent. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with protein arginine methyltransferase 1 (PRMT1), where pafuramidine acts as an inhibitor . This interaction is crucial as PRMT1 is involved in the methylation of arginine residues on histones and other proteins, affecting gene expression and protein function . Additionally, pafuramidine’s interaction with cytochrome P450 enzymes, particularly CYP4F2 and CYP4F3B, is essential for its metabolism .
Cellular Effects
Pafuramidine influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. In particular, pafuramidine’s inhibition of PRMT1 leads to changes in the methylation status of histones, thereby altering gene expression . This can impact cell proliferation, differentiation, and apoptosis. Furthermore, pafuramidine’s antiparasitic activity involves disrupting the cellular processes of the parasites, leading to their death .
Molecular Mechanism
The molecular mechanism of pafuramidine involves its conversion to the active compound, furamidine, which then exerts its effects. Furamidine binds to the minor groove of DNA, interfering with the replication and transcription processes of the parasites . This binding inhibits the activity of topoisomerases, enzymes crucial for DNA replication and repair . Additionally, pafuramidine’s inhibition of PRMT1 affects the methylation of arginine residues on histones, leading to changes in chromatin structure and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of pafuramidine have been observed to change over time. The stability and degradation of pafuramidine are crucial factors influencing its efficacy. Studies have shown that pafuramidine is stable under standard laboratory conditions but can degrade over time, affecting its potency . Long-term studies have indicated that pafuramidine can cause kidney toxicity, which was a significant concern during its clinical development .
Dosage Effects in Animal Models
The effects of pafuramidine vary with different dosages in animal models. At lower doses, pafuramidine has shown efficacy in treating infections with minimal adverse effects . At higher doses, toxic effects such as kidney damage have been observed . These findings highlight the importance of optimizing the dosage to balance efficacy and safety.
Metabolic Pathways
Pafuramidine is metabolized primarily in the liver, where it undergoes oxidative O-demethylation by cytochrome P450 enzymes, particularly CYP4F2 and CYP4F3B . This metabolic pathway converts pafuramidine to its active form, furamidine, which then exerts its antiparasitic effects . The involvement of these enzymes in the metabolism of pafuramidine highlights the importance of considering potential drug-drug interactions and individual variability in enzyme expression.
Transport and Distribution
Pafuramidine is transported and distributed within cells and tissues through various mechanisms. It is absorbed in the gastrointestinal tract and transported to the liver, where it is metabolized . The distribution of pafuramidine and its active metabolite, furamidine, involves binding to plasma proteins and transport across cell membranes . This distribution is crucial for its therapeutic effects, as it ensures that the active compound reaches the target sites of infection.
Subcellular Localization
The subcellular localization of pafuramidine and its active metabolite, furamidine, is essential for their activity. Furamidine localizes to the nucleus, where it binds to DNA and interferes with replication and transcription processes . This nuclear localization is facilitated by the presence of specific targeting signals that direct furamidine to the nucleus . Additionally, the interaction of pafuramidine with PRMT1 occurs in the cytoplasm and nucleus, affecting the methylation of histones and other proteins .
属性
IUPAC Name |
N'-methoxy-4-[5-[4-[(Z)-N'-methoxycarbamimidoyl]phenyl]furan-2-yl]benzenecarboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-25-23-19(21)15-7-3-13(4-8-15)17-11-12-18(27-17)14-5-9-16(10-6-14)20(22)24-26-2/h3-12H,1-2H3,(H2,21,23)(H2,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKOQVLAXCBRRGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(C1=CC=C(C=C1)C2=CC=C(O2)C3=CC=C(C=C3)C(=NOC)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(\N)/C1=CC=C(C=C1)C2=CC=C(O2)C3=CC=C(C=C3)/C(=N/OC)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186953-56-0 | |
| Record name | Pafuramidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=186953-56-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pafuramidine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186953560 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pafuramidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06532 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PAFURAMIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H1VG379J2X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


